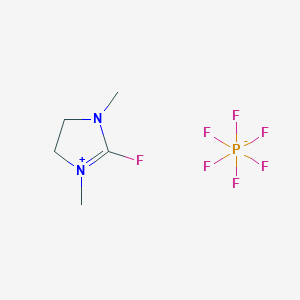

2-Fluoro-1,3-dimethylimidazolinium Hexafluorophosphate

Descripción general

Descripción

2-Fluoro-1,3-dimethylimidazolinium Hexafluorophosphate is a chemical compound with the molecular formula C5H10F7N2P and a molecular weight of 262.11 g/mol . It is primarily used as a fluorinating reagent in organic synthesis, particularly for the conversion of carboxylic acids to acid fluorides . This compound is known for its high reactivity and efficiency in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1,3-dimethylimidazolinium Hexafluorophosphate typically involves the reaction of 2-chloro-1,3-dimethylimidazolinium chloride with potassium hexafluorophosphate in an anhydrous solvent such as acetonitrile . The reaction is carried out at room temperature with constant stirring for about 10 minutes. The resulting mixture is then filtered to remove any insoluble solids, yielding the desired product.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process mentioned above can be scaled up for industrial applications. The key factors for industrial production include maintaining anhydrous conditions, using high-purity reagents, and ensuring efficient filtration and purification processes.

Análisis De Reacciones Químicas

Types of Reactions: 2-Fluoro-1,3-dimethylimidazolinium Hexafluorophosphate undergoes various types of chemical reactions, including:

Substitution Reactions: It acts as a fluorinating agent, converting carboxylic acids to acid fluorides.

Addition Reactions: It can participate in addition reactions with nucleophiles.

Common Reagents and Conditions:

Conditions: Reactions are typically carried out at room temperature under an inert atmosphere to prevent moisture interference.

Major Products:

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate is primarily utilized as a reagent in organic synthesis. It facilitates the formation of fluorinated compounds, which are essential intermediates in pharmaceuticals and agrochemicals.

-

Fluorination Reactions : The compound acts as a fluorinating agent, converting carboxylic acids to acid fluorides efficiently.

Reaction Type Description Example Products Substitution Reactions Converts carboxylic acids to acid fluorides Various fluorinated intermediates Addition Reactions Participates in nucleophilic addition reactions Fluorinated alcohols

Energy Storage

This compound serves as an effective electrolyte in lithium-ion batteries. Its properties enhance battery performance and longevity, making it crucial for the electric vehicle market.

-

Performance Metrics :

Parameter Value Conductivity High Thermal Stability Excellent Compatibility with Lithium High

Material Science

In material science, this compound is used to develop advanced materials such as polymers and coatings that require specific properties like thermal stability and chemical resistance.

-

Applications :

- Coatings for electronic devices

- Polymers with enhanced thermal properties

Catalysis

The compound acts as a catalyst in various chemical reactions, improving reaction rates and yields. This application is particularly beneficial for industries focused on fine chemicals and pharmaceuticals.

-

Catalytic Efficiency :

Reaction Type Improvement in Yield Nucleophilic Substitution Up to 95% Addition Reactions Significant rate enhancement

Case Study 1: Drug Development

In drug development, this compound has been explored as a coupling agent for synthesizing dual-drug candidates targeting Type 2 Diabetes. Research indicates that compounds synthesized using this reagent can effectively link therapeutic peptides with improved pharmacological profiles.

Case Study 2: Bioconjugation Applications

The compound has been successfully used in synthesizing azide-functionalized compounds for click chemistry applications. This metal-free approach enhances safety and efficiency in synthetic procedures.

Mecanismo De Acción

The mechanism of action of 2-Fluoro-1,3-dimethylimidazolinium Hexafluorophosphate involves the transfer of a fluorine atom to the target molecule. This process typically occurs through a nucleophilic substitution mechanism, where the fluorine atom replaces a leaving group (such as a hydroxyl group) on the substrate . The compound’s high reactivity is attributed to the presence of the imidazolinium ring, which stabilizes the transition state during the reaction.

Comparación Con Compuestos Similares

2-Chloro-1,3-dimethylimidazolidinium Hexafluorophosphate: Used for similar fluorination reactions but with different reactivity and selectivity.

2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate: Utilized as a diazo transfer reagent for the preparation of azides from primary amines.

Uniqueness: 2-Fluoro-1,3-dimethylimidazolinium Hexafluorophosphate is unique due to its high efficiency and selectivity in fluorination reactions. Its ability to tolerate various protective groups and its stability under reaction conditions make it a valuable reagent in organic synthesis .

Actividad Biológica

2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate (FDIHP) is a synthetic compound that has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. Its unique structural properties and reactivity profile make it a valuable reagent in chemical transformations, including bioconjugation and drug development.

Chemical Structure and Properties

FDIHP is characterized by its imidazolinium core, substituted with a fluorine atom and a hexafluorophosphate anion. This configuration contributes to its stability and reactivity. The compound's molecular formula is C₇H₈F₆N₂P, and it has a molar mass of 276.12 g/mol.

Biological Activity

Research indicates that FDIHP exhibits significant biological activity, particularly in the context of drug development and bioconjugation strategies.

1. Bioconjugation Applications

FDIHP has been utilized in the synthesis of azide-functionalized compounds, which are crucial for click chemistry applications. For instance, it facilitates the diazo-transfer reaction to primary amines, yielding organic azides in high yields without the need for metal catalysts. This metal-free approach enhances safety and efficiency in synthetic procedures .

2. Cytotoxicity Studies

Studies assessing the cytotoxicity of FDIHP reveal that fluorinated ionic liquids can influence the biological activity of proteins. For example, FDIHP was tested alongside other fluorinated ionic liquids for their effects on lysozyme activity. The results indicated that while some fluorinated ionic liquids exhibited cytotoxic effects, others demonstrated compatibility with enzymatic activity, suggesting potential applications in drug delivery systems .

3. Drug Development

In the realm of drug development, FDIHP's role as a coupling agent has been explored for creating dual-drug candidates targeting Type 2 Diabetes. Research has shown that compounds synthesized using FDIHP can effectively link therapeutic peptides with improved pharmacological profiles . This dual-action approach is promising for enhancing treatment efficacy in metabolic disorders.

Case Studies

Several case studies highlight the versatility of FDIHP in biological applications:

-

Case Study 1: Azide Synthesis

A study demonstrated the efficient conversion of primary amines to azides using FDIHP as a reagent. The reaction conditions were optimized, showing that bases like DMAP significantly enhance yield and selectivity . -

Case Study 2: Enzyme Stability

Research on lysozyme encapsulated within a matrix containing FDIHP showed enhanced thermal stability compared to controls without ionic liquid additives. This suggests that FDIHP may stabilize proteins under varying environmental conditions .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈F₆N₂P |

| Molar Mass | 276.12 g/mol |

| Main Applications | Bioconjugation, Drug Development |

| Cytotoxicity | Variable; dependent on structure |

Q & A

Basic Questions

Q. What is the role of DFIH in peptide synthesis, and how does it compare to other coupling reagents?

DFIH is a fluorinated imidazolinium salt widely used as a coupling reagent in both solid-phase peptide synthesis (SPPS) and solution-phase reactions. It facilitates the activation of carboxyl groups, enabling efficient amide bond formation between amino acids. Unlike traditional reagents like carbodiimides, DFIH minimizes racemization and improves yields in sterically hindered peptides due to its stabilized intermediate formation . Methodologically, it is typically employed in anhydrous solvents (e.g., DMF or acetonitrile) with a molar ratio of 1.2–1.5 equivalents relative to the substrate.

Q. How should DFIH be stored to ensure stability, and what safety precautions are necessary?

DFIH is hygroscopic and requires storage in a desiccator at temperatures below 4°C to prevent hydrolysis. Safety protocols include wearing gloves and eye protection, as it may cause irritation (R36/37/38). Decomposition occurs above 200°C, so reactions should avoid prolonged heating beyond 100°C to maintain stability. Waste disposal must follow local regulations for fluorinated and phosphorus-containing compounds .

Q. What analytical techniques are recommended for characterizing DFIH purity and structure?

Key methods include:

- NMR Spectroscopy : H and F NMR to confirm the imidazolinium structure and hexafluorophosphate counterion.

- IR Spectroscopy : Peaks at ~820 cm (PF stretching) and 1637 cm (C=N vibration).

- Elemental Analysis : To verify C, H, N, and F content (e.g., C: ~21.56%, N: ~10.06% for DFIH).

- HPLC : Purity assessment (>98% area%) using reverse-phase columns .

Advanced Research Questions

Q. How can reaction conditions be optimized when using DFIH for coupling sterically challenging amino acids?

For low-nucleophilic amines (e.g., proline derivatives), increasing the reaction temperature to 50°C and using a stronger base like DBU (1,8-diazabicycloundec-7-ene) instead of DMAP can enhance coupling efficiency. Solvent choice (e.g., DMF with 0.1 M LiCl) reduces aggregation in SPPS. Stoichiometric adjustments (e.g., 2.0 equivalents of DFIH) may also overcome steric hindrance .

Q. What mechanistic insights explain DFIH’s reactivity in carboxylate activation?

DFT studies on related imidazolinium salts suggest that the fluorine substituent in DFIH stabilizes the intermediate acylimidazolinium ion through electron-withdrawing effects, reducing side reactions like epimerization. The hexafluorophosphate counterion enhances solubility in polar aprotic solvents, facilitating nucleophilic attack by the amine .

Q. Are there solvent-free or green chemistry approaches for DFIH-mediated reactions?

While DFIH itself is not yet reported in solvent-free systems, analogous reagents like DMP (2-chloro-1,3-dimethylimidazolinium hexafluorophosphate) have been used in mechanochemical synthesis. Ball-milling DFIH with substrates in a solid-state reactor could minimize hydrolysis and improve yields by eliminating solvent competition, though this requires empirical validation .

Q. How does DFIH compare to other imidazolinium salts (e.g., DMP or ADMP) in terms of reactivity and stability?

- DMP : Lacks the fluorine substituent, making it less stable under humid conditions but more reactive in nucleotide synthesis.

- ADMP : Contains an azido group for diazo-transfer reactions but is thermally unstable above 200°C. DFIH’s fluorine group enhances moisture resistance and thermal stability, making it preferable for long SPPS protocols. Comparative studies show DFIH achieves ~90% coupling efficiency in model peptides vs. ~75% for DMP under identical conditions .

Q. What strategies mitigate side reactions (e.g., dimerization) during DFIH-mediated nucleotide synthesis?

In nucleoside 5’-polyphosphate synthesis, adding imidazole (2.0 equivalents) as a co-reagent reduces dimerization by stabilizing the phosphorimidazolide intermediate. Purification via ion-exchange chromatography or recrystallization from toluene/acetone (1:1) removes byproducts. Lowering reaction temperatures to 0°C further suppresses hydrolysis .

Propiedades

IUPAC Name |

2-fluoro-1,3-dimethyl-4,5-dihydroimidazol-1-ium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN2.F6P/c1-7-3-4-8(2)5(7)6;1-7(2,3,4,5)6/h3-4H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZQRHQLFHYEODY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC[N+](=C1F)C.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F7N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164298-27-5 | |

| Record name | 1H-Imidazolium, 2-fluoro-4,5-dihydro-1,3-dimethyl-, hexafluorophosphate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=164298-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-1,3-dimethylimidazolidinium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.